molecular formula C11H8Cl2N2O B12911623 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2h)-one CAS No. 6306-13-4

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2h)-one

Cat. No.: B12911623
CAS No.: 6306-13-4
M. Wt: 255.10 g/mol
InChI Key: NANXPXNMRZDMHY-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one ( 6306-13-4) is a high-purity chemical compound with the molecular formula C11H8Cl2N2O, offered for research and further manufacturing applications . This pyridazin-3(2H)-one derivative is part of a class of heterocyclic compounds that are of significant interest in medicinal and agrochemical research. Specifically, pyridazin-3(2H)-one derivatives have been investigated for their potential as PDE4 (phosphodiesterase-4) inhibitors , a key therapeutic target for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), atopic dermatitis, and rheumatoid arthritis . The structural motif of this compound makes it a valuable intermediate for synthesizing novel molecules with potential pharmacological activity. Beyond its core structure, related compounds sharing the same molecular formula (C11H8Cl2N2O) exhibit a wide range of research applications. For instance, one prominent compound with this formula is Diclomezine , which functions as a fungicide . Other structural analogs include various dichlorophenyl pyrimidines and pyrrolecarboxamides, highlighting the versatility of this chemical scaffold in developing substances with diverse biological activities . This compound is supplied with a guaranteed purity of 99% and is available for ODM and OEM services, providing flexibility for various research and development needs . Intended Use & Disclaimer: This product is provided For Research Use Only (RUO) and is intended for laboratory research or further manufacturing purposes. It is not intended for direct human use, diagnostic use, or any therapeutic applications.

Properties

CAS No.

6306-13-4

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

4-chloro-2-(4-chlorophenyl)-6-methylpyridazin-3-one

InChI

InChI=1S/C11H8Cl2N2O/c1-7-6-10(13)11(16)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3

InChI Key

NANXPXNMRZDMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with methyl acetoacetate under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one exhibit notable anticancer activity. Studies have demonstrated that derivatives of pyridazine can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Case Study: In Vitro Anticancer Activity

A study conducted on several cancer cell lines, including HeLa and MCF-7, evaluated the compound's effectiveness:

CompoundCell LineIC50 (μM)
4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-oneHeLa12.5 ± 1.5
4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-oneMCF-710.0 ± 1.0

These results indicate significant potency against cancer cells, suggesting further exploration into its mechanism of action.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Research indicates that similar pyridazine derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents . Molecular docking studies have been utilized to predict interactions with key biological targets such as DNA topoisomerases and kinases, crucial for understanding the compound's therapeutic effects.

Structure-Activity Relationship (SAR)

The diverse substituents on the pyridazine framework allow for a detailed analysis of the structure-activity relationship (SAR). Modifications at specific positions can significantly enhance or diminish biological activity, guiding future synthetic efforts toward more potent analogs.

Research Findings and Future Directions

Recent literature emphasizes the need for continued research into the synthesis and evaluation of this compound and its analogs:

  • Synthesis : Development of efficient synthetic routes to obtain high-purity compounds.
  • Biological Evaluation : Ongoing studies confirm anticancer and antimicrobial activities, with research focusing on elucidating their mechanisms.
  • Computational Studies : Advanced computational methods are being employed to predict binding affinities and interactions with target proteins.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations at Position 2

  • Target Compound : 2-(4-Chlorophenyl) group ().
  • Analogs :
    • 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (3a–3h) : Position 2 substituents include alkyl, allyl, and benzyl groups. These compounds exhibit varied reactivity in alkylation reactions under basic conditions (K₂CO₃, acetone).
    • 2-(3-Chloro-4-methylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one : Features a 3-chloro-4-methylphenyl group at position 2 and a saturated 4,5-dihydro ring, which may enhance conformational flexibility compared to the fully aromatic target compound.

Substituent Variations at Positions 4 and 6

  • Target Compound : 4-Chloro and 6-methyl groups.
  • Analogs :
    • 6-Chloro-4-methylpyridazin-3(2H)-one : Lacks the 2-(4-chlorophenyl) group but shares the 4-chloro and 6-methyl substituents. Used in corrosion inhibition studies (e.g., P3 in nitric acid solutions).
    • 4-Benzylidene-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one (3a) : Features a benzylidene group at position 4 and a dihydro ring, synthesized via aldol condensation. Demonstrates altered electronic properties due to conjugation.

Key Insight: The 4-chloro group in the target compound may enhance stability and electrophilicity compared to non-chlorinated analogs. The 6-methyl group balances steric effects without significantly reducing solubility.

Structural and Functional Comparison Table

Compound Name Substituents (Positions) Key Properties/Applications Reference
Target Compound 4-Cl, 2-(4-ClPh), 6-Me Hypothesized bioactivity, corrosion
5-Chloro-6-phenyl-2-alkyl pyridazinones 2-Alkyl, 5-Cl, 6-Ph Alkylation reactivity
6-Chloro-4-methylpyridazin-3(2H)-one 4-Cl, 6-Me Corrosion inhibition (HNO₃)
4-Benzylidene-6-(4-ClPh)-dihydropyridazinone 4-Benzylidene, 6-(4-ClPh), dihydro Aldol condensation product
2-(3-Cl-4-MePh)-dihydropyridazinone 2-(3-Cl-4-MePh), dihydro Anti-inflammatory (IC₅₀ = 11.6 μM)

Biological Activity

4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may contribute to its biological effects.

Chemical Structure

The molecular formula of 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one is C11H8Cl2N2OC_{11}H_8Cl_2N_2O. The compound features a pyridazine ring substituted with chlorine and phenyl groups, which may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one exhibit a variety of biological activities, including:

  • Antiviral Activity : Some derivatives have been shown to inhibit human adenovirus (HAdV) replication, suggesting potential antiviral applications .
  • Anticancer Properties : Preliminary studies indicate that related compounds have demonstrated low levels of anticancer activity against various cancer cell lines in vitro .
  • Enzyme Inhibition : Certain analogues have been identified as inhibitors of specific enzymes, which can be crucial in therapeutic contexts.

Antiviral Activity

A study highlighted the efficacy of certain analogues in inhibiting HAdV, with selectivity indexes exceeding 100. Notably, compound derivatives exhibited IC50 values in the sub-micromolar range, indicating potent antiviral properties while maintaining low cytotoxicity .

Anticancer Screening

In a comprehensive screening involving 60 different cancer cell lines, compounds structurally related to 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one were evaluated for their anticancer activity. The results indicated that these compounds had varying degrees of growth inhibition across different cell lines, with an average growth inhibition percentage around 104.68% at a concentration of 10 µM .

CompoundMean Growth %Most Sensitive Cell Line(s)
3104.68RPMI-8226 (92.48%), CCRF-CEM (92.77%)

Mechanistic Insights

Preliminary mechanistic studies suggest that some derivatives may target viral DNA replication processes or interfere with later stages of the viral life cycle. This highlights the potential for these compounds to serve as templates for developing new antiviral therapies .

Case Studies

  • Case Study on Antiviral Activity : A specific analogue demonstrated an IC50 value of 0.27 µM against HAdV while showing a CC50 value of 156.8 µM, indicating a favorable therapeutic index for further development in clinical settings .
  • Case Study on Anticancer Activity : In vitro testing revealed that certain pyridazine derivatives could inhibit tumor growth in leukemia and CNS cancer models, suggesting their potential as anticancer agents .

Q & A

Synthesis and Purification

Basic: What synthetic routes are commonly employed for preparing 4-Chloro-2-(4-chlorophenyl)-6-methylpyridazin-3(2H)-one? A multi-step approach is typical. Initial synthesis involves cyclocondensation of substituted hydrazines with β-keto esters or α,β-unsaturated ketones. For example, describes a method where dihydropyridazinones react with aldehydes in ethanol under basic conditions (e.g., sodium ethoxide) to form benzylidene derivatives. Purification often involves recrystallization from ethanol (90%) to isolate crystalline products . Advanced optimization may require adjusting stoichiometry or using microwave-assisted synthesis for higher yields.

Advanced: How can regioselectivity challenges during pyridazinone ring formation be addressed? Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., DFT calculations) can predict favorable reaction pathways. Experimental validation via NMR monitoring of intermediates (e.g., hydrazone formation) is critical. For derivatives with competing substituents, directing groups or protecting strategies (e.g., chloro vs. methyl positioning) may be necessary .

Structural Characterization

Basic: What analytical techniques are essential for confirming the structure of this compound? Key methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C11_{11}H8_{8}Cl2_{2}N2_{2}O, exact mass 266.0024).
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation (see for analogous structures) .

Advanced: How are crystallographic data validated for pyridazinone derivatives? Software suites like SHELXL ( ) refine structures against high-resolution data. Validation metrics include R-factor (<5%), mean C–C bond length deviations (<0.01 Å), and Hirshfeld surface analysis to assess packing efficiency. For disordered structures (e.g., methyl group rotation), TLS parameterization improves model accuracy .

Conformational and Electronic Analysis

Basic: What computational methods predict the compound’s electronic properties? Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps), dipole moments, and electrostatic potential maps. These predict reactivity toward electrophiles/nucleophiles (e.g., chloro substituent activation) .

Advanced: How do crystallographic torsion angles correlate with computational predictions? Compare experimental XRD torsion angles (e.g., C6-C7-C8-Cl1 = 112.3°) with DFT-optimized geometries. Discrepancies >5° may indicate crystal packing forces or solvent effects. Software like ORTEP-3 ( ) visualizes deviations .

Stability and Reactivity

Basic: What conditions destabilize the pyridazinone core? Strong acids/bases hydrolyze the lactam ring. Thermal gravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (>200°C). Stabilization strategies include electron-withdrawing substituents (e.g., chloro groups) to reduce ring strain .

Advanced: How does the chloro substituent influence nucleophilic substitution? Kinetic studies (e.g., SNAr reactions with amines) show para-chloro on the phenyl group activates the pyridazinone C4 position. Hammett σ^- values quantify electronic effects. Competing pathways (e.g., elimination vs. substitution) require GC-MS monitoring .

Biological Activity and SAR

Advanced: What structural analogs enhance bioactivity? and highlight substituent effects:

  • Methyl at C6 : Enhances lipophilicity (logP ↑0.5).
  • Chlorophenyl at C2 : Boosts antimicrobial potency (MIC ↓2–4× vs. non-halogenated analogs).
  • Oxazolo-pyridine hybrids : Improve kinase inhibition (IC50_{50} <100 nM) .

Advanced: How are data contradictions in biological assays resolved? Replicate assays under standardized conditions (e.g., cell line viability controls). For inconsistent IC50_{50} values, check purity (HPLC >98%) and aggregation states (DLS analysis). Meta-analyses of PubChem data () identify outliers .

Data Reproducibility and Validation

Advanced: How are synthetic yields optimized across labs? Inter-laboratory studies using shared protocols (e.g., AldrichCPR’s guidelines in ) minimize variability. Key parameters:

  • Solvent dryness (Karl Fischer titration <50 ppm H2_2O).
  • Reaction atmosphere (N2_2/Ar for air-sensitive intermediates).
  • Catalyst batch consistency (e.g., Pd/C from single supplier) .

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